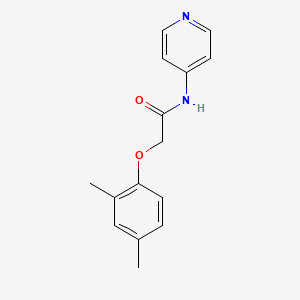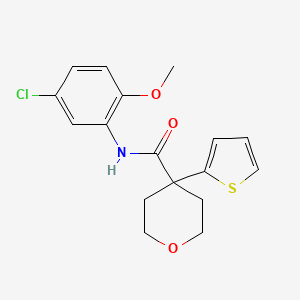
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is an organic compound that features a complex structure with a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the chlorination of 2-methoxyphenyl compounds, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the formation of the oxane-4-carboxamide moiety under controlled conditions, often using amide coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Shares a similar aromatic structure but differs in functional groups.
N-(5-chloro-2-methoxyphenyl)-2-(mesityloxy)acetamide: Another related compound with different substituents on the aromatic ring.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a similar core structure with variations in the ester and amide groups.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is unique due to the combination of its functional groups and the presence of both aromatic and heterocyclic rings
Propiedades
Número CAS |
877633-65-3 |
|---|---|
Fórmula molecular |
C17H18ClNO3S |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-14-5-4-12(18)11-13(14)19-16(20)17(6-8-22-9-7-17)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20) |
Clave InChI |
VYIDBVQVSQHGIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Solubilidad |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


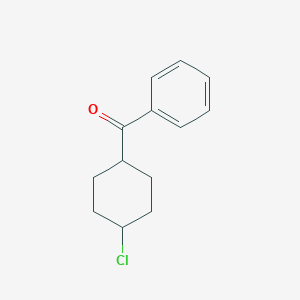
![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)
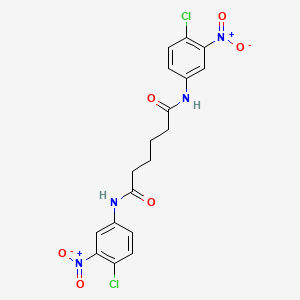


![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)
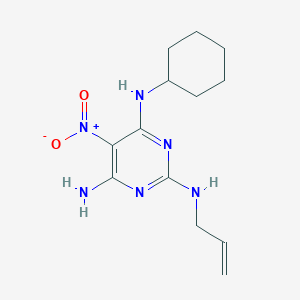
![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
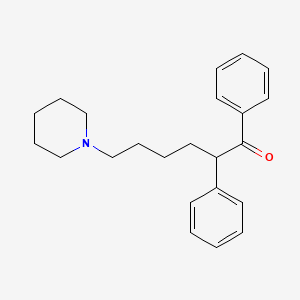
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
